molecular formula C13H10N4O3 B11708731 3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B11708731
M. Wt: 270.24 g/mol
InChI Key: XJMCDDKGDPQJEK-OQLLNIDSSA-N
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Description

3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C13H10N4O3. It is known for its unique structural properties, which include a nitro group, a pyridine ring, and a benzohydrazide moiety.

Preparation Methods

The synthesis of 3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Chemical Reactions Analysis

3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits nucleotide pyrophosphatases by binding to their active sites, thereby preventing the hydrolysis of nucleotides into nucleosides. This inhibition can lead to the modulation of extracellular signaling pathways and has potential therapeutic implications .

Comparison with Similar Compounds

3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

3-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(11-2-1-3-12(8-11)17(19)20)16-15-9-10-4-6-14-7-5-10/h1-9H,(H,16,18)/b15-9+

InChI Key

XJMCDDKGDPQJEK-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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